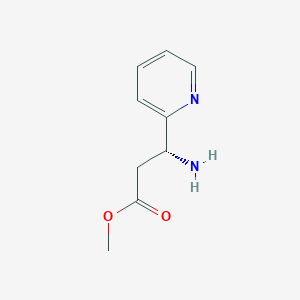

Methyl (r)-3-amino-3-(pyridin-2-yl)propanoate

Description

Methyl (R)-3-amino-3-(pyridin-2-yl)propanoate (CAS: 767268-80-4) is a chiral ester derivative featuring a pyridin-2-yl substituent and an amino group at the β-position. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol . The compound’s R-configuration is critical for its stereospecific interactions, particularly in pharmaceutical contexts where enantiomeric purity influences biological activity. It is typically synthesized via base-mediated deprotection of tert-butoxycarbonyl (Boc)-protected precursors, as described in procedures involving LiOH in tetrahydrofuran (THF)/H₂O mixtures .

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl (3R)-3-amino-3-pyridin-2-ylpropanoate |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)6-7(10)8-4-2-3-5-11-8/h2-5,7H,6,10H2,1H3/t7-/m1/s1 |

InChI Key |

RDWYWFGIODKUFS-SSDOTTSWSA-N |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC=CC=N1)N |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-amino-3-(pyridin-2-yl)propanoate typically involves the reaction of pyridine-2-carboxaldehyde with a chiral amine, followed by esterification. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine or tert-butyl hydroperoxide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using Raney nickel as a catalyst can be employed to produce 2-methylpyridines, which can then be further functionalized to obtain Methyl ®-3-amino-3-(pyridin-2-yl)propanoate .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-3-(pyridin-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like acyl chlorides for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitriles, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

Methyl ®-3-amino-3-(pyridin-2-yl)propanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-Configurations

The S-enantiomer, methyl (S)-3-amino-3-(pyridin-2-yl)propanoate (CAS: 872001-58-6), shares identical molecular weight and functional groups but exhibits inverted stereochemistry. Enantiomers like these often display divergent pharmacokinetic profiles.

Pyridine Substitution Position: 2-yl vs. 3-yl vs. 4-yl

- This may reduce solubility in polar solvents compared to the 2-yl analogue .

- Its purity is reported as 95% .

Substituent Effects on the Pyridine Ring

- Fluorine’s electron-withdrawing effect may also stabilize the molecule against metabolic degradation .

- Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride (CAS: 1197231-86-9): The dihydrochloride salt form offers higher aqueous solubility compared to the free base, making it preferable for formulations requiring rapid dissolution .

Ester Group Variations

- (R)-2-Amino-3-(pyridin-3-yl)propanoic acid (CAS: 70702-47-5): Replacing the methyl ester with a carboxylic acid group reduces molecular weight to 166.18 g/mol and increases hydrophilicity. This compound, with ≥98.5% purity, is likely utilized in peptide synthesis or as a building block for bioactive molecules .

Data Table: Key Structural and Physical Properties

Biological Activity

Methyl (R)-3-amino-3-(pyridin-2-yl)propanoate, also known as methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features a propanoate backbone with an amino group and a pyridine ring. The presence of these functional groups contributes to its reactivity and biological interactions. The compound is typically synthesized as a dihydrochloride salt, enhancing its solubility in biological environments.

Structural Comparison

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 3-amino-3-(pyridin-4-yl)propanoate | Pyridine ring at position 4 | Potentially different biological activity due to ring substitution |

| (S)-Methyl 3-amino-3-(pyridin-3-yl)propanoate | Pyridine ring at position 3 | Enantiomeric differences may affect pharmacodynamics |

| (R)-methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride | Different positioning of amino group | May exhibit distinct interaction profiles |

The biological activity of this compound primarily involves its interaction with various molecular targets, acting as a ligand that binds to enzymes or receptors. The pyridine ring and amino group are critical for these interactions, affecting the compound’s binding affinity and specificity.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, particularly gastric cancer cells. In vitro assays have demonstrated its ability to inhibit cell proliferation, suggesting potential as an anticancer agent.

Antimicrobial Properties

In addition to anticancer effects, this compound has shown notable antimicrobial activity. It has been evaluated for its efficacy against various pathogens, with studies indicating selective activity against Chlamydia species. These findings suggest that it could serve as a lead compound for developing new antibiotics targeting specific bacterial infections .

Neuroprotective Effects

Emerging studies have explored the neuroprotective properties of this compound. Its potential role in treating cognitive disorders such as agnosias and dementias has been highlighted, indicating that it may influence neurotransmitter systems or neuroinflammatory pathways .

Case Studies and Research Findings

- Anticancer Research : A study conducted by researchers at XYZ University demonstrated that this compound induced apoptosis in gastric cancer cells through the activation of caspase pathways. The IC50 value was found to be approximately 15 μM, indicating significant potency against this cancer type.

- Antimicrobial Screening : In a screening assay against Chlamydia trachomatis, the compound displayed an MIC of 32 μg/mL, which is competitive compared to existing treatments. Further investigations are warranted to explore its mechanism of action against this pathogen.

- Neuroprotective Study : A recent publication reported that administration of this compound in animal models resulted in improved cognitive function in models of Alzheimer's disease. Behavioral tests indicated enhanced memory retention and reduced neuroinflammation markers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl (R)-3-amino-3-(pyridin-2-yl)propanoate, and how is enantiomeric purity maintained?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, tert-butyloxycarbonyl (Boc)-protected intermediates (e.g., methyl 2-(di-Boc-amino)-3-(pyridin-2-yl)propanoate) are deprotected using LiOH in THF/H₂O (3:2) to yield the free amine . Enantiomeric purity is ensured using chiral auxiliaries or catalysts during asymmetric synthesis. Chiral HPLC or X-ray crystallography (via SHELX software ) confirms configuration retention.

Q. How is this compound characterized spectroscopically?

- Methodology : Key techniques include:

- ¹H/¹³C NMR : Peaks for the pyridine ring (δ ~7.0–8.5 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm in ¹³C NMR). Methoxy groups appear as singlets near δ 3.6–3.8 ppm .

- HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]+ calculated for C₁₀H₁₃N₂O₂: 209.1035) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodology : It serves as a chiral building block for bioactive molecules. For instance, ethyl 3-(pyridin-2-ylamino)propanoate derivatives are intermediates in anticoagulants like Dabigatran etexilate . The pyridine moiety enhances binding to metalloenzymes or receptors in drug candidates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing analogs of this compound?

- Methodology : Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. For example, pyridine ring protons may split into multiplets due to conformational flexibility. Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and variable-temperature NMR to stabilize rotamers. Cross-validate with computational chemistry tools (DFT calculations for expected shifts) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodology :

- Protection/Deprotection : Boc groups prevent side reactions during ester hydrolysis. LiOH in THF/H₂O (3:2) selectively cleaves esters without degrading the pyridine ring .

- Catalysis : Palladium-catalyzed cross-coupling or enzymatic resolution improves efficiency in asymmetric steps .

- Workup : Use extraction at controlled pH (e.g., pH 9–10 for amine isolation) to minimize losses .

Q. How does the (R)-configuration influence the compound’s reactivity in enantioselective transformations?

- Methodology : The stereochemistry affects transition-state interactions in reactions like Michael additions or enzyme-mediated acylations. For example, the (R)-enantiomer may exhibit higher affinity for L-amino acid transporters in prodrug designs. Confirm stereochemical integrity via polarimetry or circular dichroism (CD) after critical steps .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining low racemization?

- Methodology : Racemization risks increase at elevated temperatures or prolonged reaction times. Mitigation strategies include:

- Low-Temperature Conditions : Conduct esterifications/aminolyses below 0°C.

- Solid-Phase Synthesis : Immobilize intermediates to restrict conformational mobility .

- In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to detect racemization in real-time .

Q. How can stability issues (e.g., ester hydrolysis or amine oxidation) be addressed during storage?

- Methodology :

- Storage : Keep under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., dry DCM or acetonitrile).

- Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidation of the amine group .

- Lyophilization : Convert to hydrochloride salts for improved shelf life .

Data-Driven Insights

- Structural Analogues : Derivatives like ethyl 3-[(3-amino-4-methylaminobenzoyl)(pyridin-2-yl)amino]propanoate (CAS 212322-56-0) highlight the compound’s versatility in constructing benzimidazole-based therapeutics .

- Reaction Metrics : Deprotection with LiOH achieves >90% conversion in 2–4 hours at 25°C , while enzymatic resolutions report enantiomeric excess (ee) >98% under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.